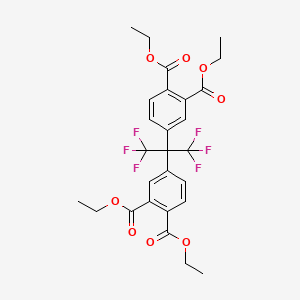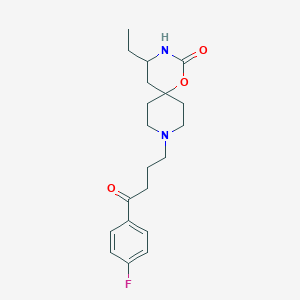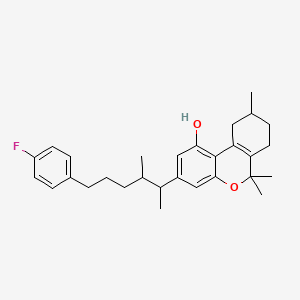![molecular formula C34H41NO7S B13415252 8-({[4-(4-[4-(Hydroxymethyl)phenyl]-6-{[(2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}amino)-8-oxooctanoic acid CAS No. 5219-59-0](/img/structure/B13415252.png)
8-({[4-(4-[4-(Hydroxymethyl)phenyl]-6-{[(2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}amino)-8-oxooctanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-({[4-(4-[4-(Hydroxymethyl)phenyl]-6-{[(2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}amino)-8-oxooctanoic acid is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, sulfanyl, and dioxane
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-({[4-(4-[4-(Hydroxymethyl)phenyl]-6-{[(2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}amino)-8-oxooctanoic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the dioxane ring, followed by the introduction of the hydroxymethyl and methoxyphenyl groups. The final steps involve the formation of the oxooctanoic acid moiety and the coupling of the various fragments under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
8-({[4-(4-[4-(Hydroxymethyl)phenyl]-6-{[(2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}amino)-8-oxooctanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The methoxy and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of the oxo group can produce alcohols.
Aplicaciones Científicas De Investigación
8-({[4-(4-[4-(Hydroxymethyl)phenyl]-6-{[(2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}amino)-8-oxooctanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 8-({[4-(4-[4-(Hydroxymethyl)phenyl]-6-{[(2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}amino)-8-oxooctanoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxyphenyl groups may interact with enzymes or receptors, modulating their activity. The dioxane ring and oxooctanoic acid moiety may also play roles in the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-{[4-(Hydroxymethyl)phenoxy]methyl}phenol: Shares the hydroxymethyl and phenyl groups but lacks the dioxane and oxooctanoic acid moieties.
Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different overall structures.
Uniqueness
8-({[4-(4-[4-(Hydroxymethyl)phenyl]-6-{[(2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}amino)-8-oxooctanoic acid is unique due to its combination of functional groups and complex structure, which confer specific chemical and biological properties not found in simpler analogs.
Propiedades
Número CAS |
5219-59-0 |
|---|---|
Fórmula molecular |
C34H41NO7S |
Peso molecular |
607.8 g/mol |
Nombre IUPAC |
8-[[4-[4-[4-(hydroxymethyl)phenyl]-6-[(2-methoxyphenyl)sulfanylmethyl]-1,3-dioxan-2-yl]phenyl]methylamino]-8-oxooctanoic acid |
InChI |
InChI=1S/C34H41NO7S/c1-40-29-8-6-7-9-31(29)43-23-28-20-30(26-16-14-25(22-36)15-17-26)42-34(41-28)27-18-12-24(13-19-27)21-35-32(37)10-4-2-3-5-11-33(38)39/h6-9,12-19,28,30,34,36H,2-5,10-11,20-23H2,1H3,(H,35,37)(H,38,39) |
Clave InChI |
UISAHUKUYIUYBV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1SCC2CC(OC(O2)C3=CC=C(C=C3)CNC(=O)CCCCCCC(=O)O)C4=CC=C(C=C4)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


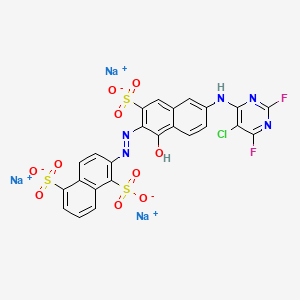
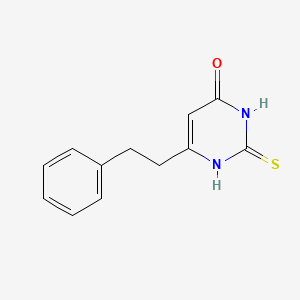
![N-[4-[Acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide (Diacetylsulfadimidine; Diacetylsulfamethazine)](/img/structure/B13415191.png)


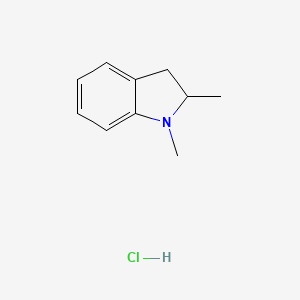
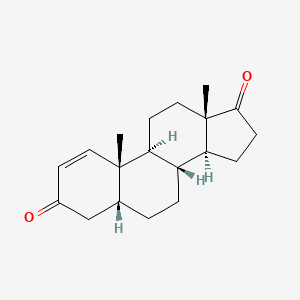

![(2S)-2-[(3R,5R,9R,10R,13S,14S,17S)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B13415231.png)


